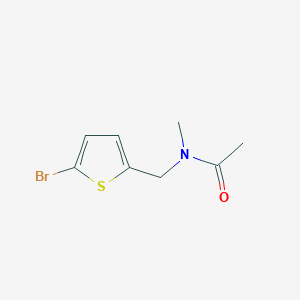![molecular formula C13H12ClFN2OS B7499981 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7499981.png)
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide is an organic compound that features a thiazole ring, a fluorophenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide typically involves the formation of the thiazole ring followed by the introduction of the butanamide group. One common method involves the reaction of 4-fluoroaniline with a thioamide to form the thiazole ring. This intermediate is then reacted with 4-chlorobutyryl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation .
Scientific Research Applications
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group can interact with enzymes and receptors, modulating their activity. This compound can inhibit certain enzymes by binding to their active sites, thereby affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-4’-fluorobutyrophenone: Shares the fluorophenyl and butanamide moieties but lacks the thiazole ring.
2-chloro-4-fluoroacetophenone: Contains a fluorophenyl group but differs in the acyl moiety and lacks the thiazole ring.
Uniqueness
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2OS/c14-7-1-2-12(18)17-13-16-11(8-19-13)9-3-5-10(15)6-4-9/h3-6,8H,1-2,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJLKWPNRPHRMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7499917.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(5-methyl-1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B7499920.png)
![N-[2-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7499932.png)

![N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7499939.png)
![N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499941.png)
![N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499947.png)
![N,2,2-trimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499952.png)




![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499990.png)
